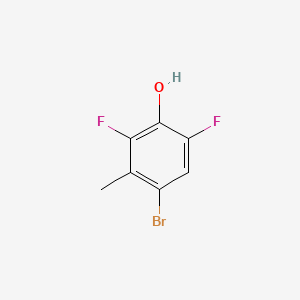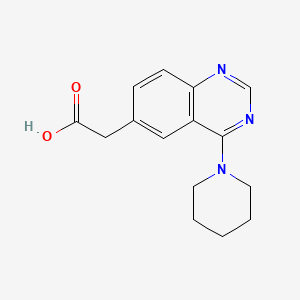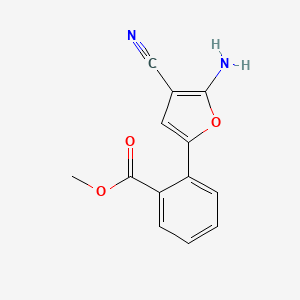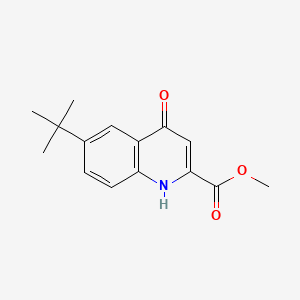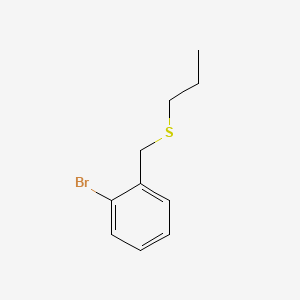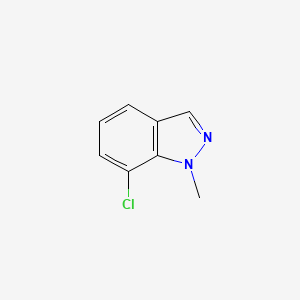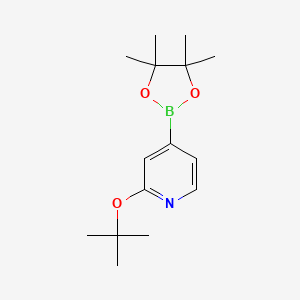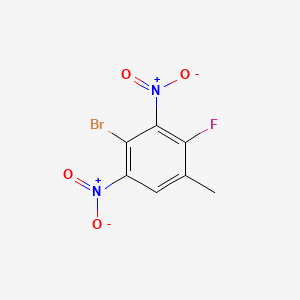
2-Methoxycarbonyl-3-methoxyphenylboronic acid
Overview
Description
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It has a linear formula of CH3O2C(C6H4)B(OH)2 and a molecular weight of 179.97 .
Molecular Structure Analysis
The molecular structure of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is represented by the linear formula CH3O2C(C6H4)B(OH)2 .Chemical Reactions Analysis
Boronic acids, including 2-Methoxycarbonyl-3-methoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxycarbonyl-3-methoxyphenylboronic acid include a molecular weight of 179.97 and a linear formula of CH3O2C(C6H4)B(OH)2 .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It uses a variety of organoboron reagents, including 2-Methoxycarbonyl-3-methoxyphenylboronic acid, under mild and functional group tolerant reaction conditions .
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct arylation is another application of boronic acids . This reaction involves the direct arylation of aromatic compounds using aryl halides and a palladium catalyst .
Synthesis of Biologically Active Molecules
Boronic acids, including 2-Methoxycarbonyl-3-methoxyphenylboronic acid, can be used in the preparation of biologically active molecules . For example, they can be used to prepare hydroxyphenylnaphthols, which are inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Environmental Benignity
The organoboron reagents used in Suzuki–Miyaura coupling are relatively stable, readily prepared, and generally environmentally benign . This makes 2-Methoxycarbonyl-3-methoxyphenylboronic acid a good choice for environmentally friendly chemical reactions .
Hydrolysis Studies
Phenylboronic pinacol esters, which could potentially include 2-Methoxycarbonyl-3-methoxyphenylboronic acid, are only marginally stable in water . Therefore, they can be used in studies investigating the hydrolysis of boronic acids and their esters .
Safety and Hazards
Future Directions
The future directions of research involving 2-Methoxycarbonyl-3-methoxyphenylboronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of this compound in Suzuki–Miyaura coupling reactions and other types of organic synthesis could be explored further .
Mechanism of Action
Target of Action
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are carbon-carbon bonds in organic molecules, where it participates in transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction affects the carbon-carbon bond formation pathway in organic synthesis . This reaction can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
Boronic acid esters, in general, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of the surrounding medium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other organic compounds .
Action Environment
The action of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is influenced by environmental factors such as pH and temperature . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of its environment .
properties
IUPAC Name |
(3-methoxy-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICUNBBGBPHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681862 | |
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl-3-methoxyphenylboronic acid | |
CAS RN |
1256355-41-5 | |
| Record name | Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



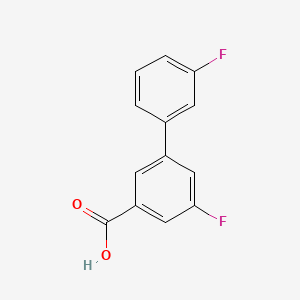

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)
